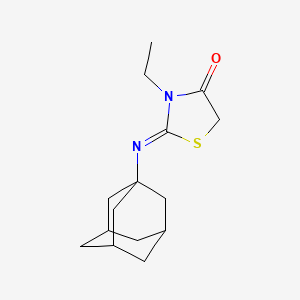
8-(4-phenoxybutoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-phenoxybutoxy)quinoline (PBQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBQ is a heterocyclic aromatic compound that contains a quinoline ring with a phenoxybutyl group attached to it.
Scientific Research Applications
8-(4-phenoxybutoxy)quinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 8-(4-phenoxybutoxy)quinoline has been used as a building block for the synthesis of functionalized polymers and materials with unique optical and electronic properties. In organic electronics, 8-(4-phenoxybutoxy)quinoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Mechanism of Action
The mechanism of action of 8-(4-phenoxybutoxy)quinoline is not fully understood, but it is believed to interact with DNA and RNA by intercalation between the base pairs. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. The interaction of 8-(4-phenoxybutoxy)quinoline with DNA and RNA can lead to the formation of adducts and cross-links, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
8-(4-phenoxybutoxy)quinoline has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In vitro studies have demonstrated that 8-(4-phenoxybutoxy)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-(4-phenoxybutoxy)quinoline has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 8-(4-phenoxybutoxy)quinoline has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-(4-phenoxybutoxy)quinoline is its ease of synthesis, which makes it readily available for scientific research. 8-(4-phenoxybutoxy)quinoline is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to heat, light, or other environmental factors. However, one of the limitations of 8-(4-phenoxybutoxy)quinoline is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 8-(4-phenoxybutoxy)quinoline. One area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based materials for use in organic electronics. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit excellent hole-transporting properties, which make it a promising candidate for use in OLEDs and OSCs. Another area of interest is the development of 8-(4-phenoxybutoxy)quinoline-based drugs for the treatment of cancer and viral infections. 8-(4-phenoxybutoxy)quinoline has been shown to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of 8-(4-phenoxybutoxy)quinoline and its potential toxicity, which can help to optimize its use in scientific research.
Synthesis Methods
The synthesis of 8-(4-phenoxybutoxy)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, leading to the formation of 8-(4-phenoxybutoxy)quinoline as the final product. The yield of 8-(4-phenoxybutoxy)quinoline can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
properties
IUPAC Name |
8-(4-phenoxybutoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHYPFLJOLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Phenoxybutoxy)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)
![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)